1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI)
Overview
Description
1H-Imidazole-2-methanol, 4-nitro-alpha-(trifluoromethyl)-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as TRIM and is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen and carbon atoms. The nitro and trifluoromethyl groups present in TRIM make it a unique compound with interesting properties that have been studied extensively.
Mechanism of Action
The mechanism of action of TRIM is not well understood. However, it has been suggested that TRIM may act as a nucleophile due to the presence of the nitro group. TRIM may also undergo reduction to form amines, which can further react with other compounds to form various products.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TRIM have not been extensively studied. However, it has been reported that TRIM exhibits antimicrobial activity against various bacteria and fungi. TRIM has also been shown to exhibit antitumor activity in vitro against human cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using TRIM in lab experiments include its ease of synthesis, high purity, and unique properties. However, TRIM has some limitations such as its low solubility in water and some organic solvents. TRIM may also be toxic to some organisms, which limits its use in certain experiments.
Future Directions
There are several future directions for the study of TRIM. One potential area of research is the development of new synthetic methods for TRIM and its derivatives. Another area of research is the investigation of the mechanism of action of TRIM and its potential applications in medicine and agriculture. Additionally, the study of the toxicity and environmental impact of TRIM is important for its safe use in various applications.
Scientific Research Applications
TRIM has been extensively studied for its potential applications in various fields of science. One of the most significant applications of TRIM is in the field of organic synthesis. TRIM can be used as a building block for the synthesis of various compounds such as pharmaceuticals and agrochemicals. TRIM has also been used as a reagent in the synthesis of imidazoles and other heterocyclic compounds.
properties
IUPAC Name |
2,2,2-trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)3(12)4-9-1-2(10-4)11(13)14/h1,3,12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWGEKSSIJPRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(C(F)(F)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543299 | |
Record name | 2,2,2-Trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105480-33-9 | |
Record name | 2,2,2-Trifluoro-1-(5-nitro-1H-imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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